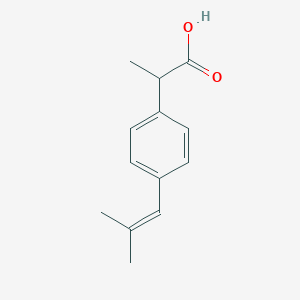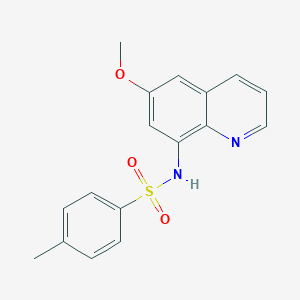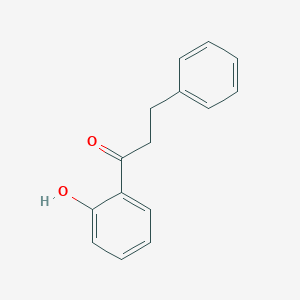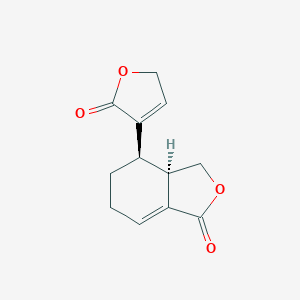
Differolide
Vue d'ensemble
Description
It has been identified as an antioxidant isolated from Streptomyces qaidamensis . The compound was verified to be an antioxidant by scavenging experiments on 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
Synthesis Analysis
The biosynthetic gene cluster responsible for synthesizing Differolide was identified using comparative genomic methods . A short total synthesis of Differolide based on a tandem enyne metathesis / [4+2] cycloaddition was accomplished .
Molecular Structure Analysis
The molecular formula of Differolide is C12H12O4 .
Physical And Chemical Properties Analysis
Differolide is a white to off-white solid . It is soluble in DMSO, methanol, or chloroform . The molecular weight of Differolide is 220.2 .
Applications De Recherche Scientifique
Antioxidant Properties
“Differolide” has been identified as an antioxidant . It was isolated from Streptomyces qaidamensis and verified with scavenging experiments on 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This antioxidant property makes it a potential candidate for the development of antioxidant medicine .
Biosynthesis
The biosynthetic gene cluster responsible for synthesizing “Differolide” has been identified using comparative genomic methods . This discovery provides a basis for further study of the biological activities of "Differolide" .
Source of Bioactive Molecules
Streptomyces, from which “Differolide” is derived, is a significant source of bioactive natural products (NPs), accounting for 39% of all microbial metabolites . These NPs are diverse and include antibiotic, anticancer, antioxidant, and other bioactivities .
Potential for Large Scale Synthesis
Although the yield of “Differolide” in S. qaidamensis is not very low (10 mg/L), considering the application value of its biological activity, it is necessary to synthesize the compound in large quantities .
Unique Metabolic Pathways
Since extreme environments form severe habitats, they may give rise to unique metabolic pathways in microorganisms . For instance, the desert isolates Streptomyces sp. SAJ15 produces aryl polyene, terpenoid, and macrolide compounds .
Potential for Drug Development
The discovery of “Differolide” and its properties provide a basis for further study of its biological activities, which also make it possible to develop as an antioxidant medicine .
Safety and Hazards
Orientations Futures
The discovery of Differolide’s antioxidant properties opens up the possibility of scaling up its production using genetic engineering for biotechnological applications . Further study of the biological activities of Differolide is needed, which also makes it possible to develop as an antioxidant medicine .
Mécanisme D'action
Target of Action
Differolide is an antioxidant . Its primary targets are reactive oxygen species (ROS) that cause oxidative stress in cells . By neutralizing these ROS, Differolide helps to maintain the redox balance within cells and prevent cellular damage .
Mode of Action
Differolide interacts with ROS by donating electrons, which neutralizes the ROS and prevents them from causing oxidative damage to cellular components such as proteins, lipids, and DNA . This interaction results in the conversion of Differolide into a more stable form, thereby reducing its reactivity .
Biochemical Pathways
The antioxidant action of Differolide affects various biochemical pathways involved in cellular redox balance . By neutralizing ROS, Differolide can prevent the activation of stress-related signaling pathways and the subsequent expression of genes involved in inflammation, apoptosis, and other stress responses .
Result of Action
The molecular and cellular effects of Differolide’s action include the prevention of oxidative damage to cellular components, the maintenance of cellular redox balance, and the inhibition of stress-related cellular responses . These effects contribute to the overall antioxidant activity of Differolide .
Action Environment
The action, efficacy, and stability of Differolide can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the effectiveness of Differolide by providing additional electron donors . Additionally, factors such as pH and temperature can affect the stability of Differolide and its ability to neutralize ROS .
Propriétés
IUPAC Name |
(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEPCFIVJSRFRT-OIBJUYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147751 | |
| Record name | Differolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Differolide | |
CAS RN |
106750-00-9 | |
| Record name | Differolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Differolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



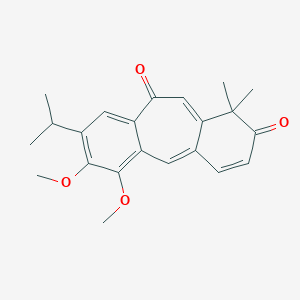

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
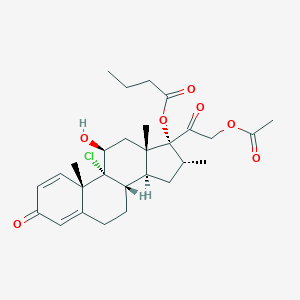


![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
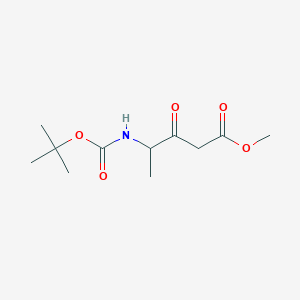
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
